molecular formula C7H8N4 B2632836 2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 89852-87-9

2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B2632836
CAS No.: 89852-87-9
M. Wt: 148.169
InChI Key: RZHJGZRNZNIZRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CID 18334366) is a chemical compound belonging to the 7H-pyrrolo[2,3-d]pyrimidine class, which serves as a key scaffold in medicinal chemistry and drug discovery . This heterocyclic building block features a molecular formula of C7H8N4 and is characterized by its fused bicyclic structure that is analogous to purine bases, making it a molecule of significant interest in the design of nucleoside-mimetics and biologically active agents . The specific applications and research uses for this particular analog are an active area of scientific investigation. Researchers utilize this compound and its derivatives as versatile intermediates in organic synthesis, particularly for the development of potential pharmaceutical candidates. As a standard for analytical purposes, it aids in method development and compound identification. This product is intended for research applications in a laboratory setting only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-4-10-6(8)5-2-3-9-7(5)11-4/h2-3H,1H3,(H3,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZHJGZRNZNIZRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2C=CNC2=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89852-87-9
Record name 2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyrimidine with an appropriate aldehyde or ketone, followed by cyclization to form the pyrrolo[2,3-d]pyrimidine core . The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives with different functional groups .

Scientific Research Applications

Inhibition of Protein Kinases

One of the primary applications of 2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is its role as an inhibitor of specific protein kinases. Notably, it has been identified as a potent inhibitor of Janus Kinase 3 (JAK3), which plays a crucial role in immune response signaling pathways. This inhibition is particularly relevant for treating various immunological disorders such as:

  • Rheumatoid Arthritis
  • Lupus
  • Multiple Sclerosis
  • Psoriasis
  • Type 1 Diabetes
  • Cancer

The ability to modulate immune responses makes this compound a candidate for therapies aimed at preventing organ transplant rejection and treating autoimmune diseases .

Antimalarial Properties

Recent studies have highlighted the potential of 2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine as an inhibitor of Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4). In vitro assays have demonstrated that certain derivatives exhibit promising inhibitory activity against PfCDPK4 with IC50 values ranging from 0.210 to 0.530 μM. This suggests that compounds based on this scaffold could be developed into effective antimalarial agents .

Antiviral Activity

The compound has also shown potential as an antiviral agent. Research indicates that derivatives of the pyrrolo[2,3-d]pyrimidine scaffold can inhibit flaviviruses, including Zika and dengue viruses. The mechanism of action is still under investigation, but the structural features of these compounds appear to enhance their antiviral efficacy .

Synthesis and Derivatives

The synthesis of 2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step chemical processes. For instance, one method includes the desulfurization of precursors followed by iodination and coupling reactions. This synthetic versatility allows for the creation of various analogs with potentially improved pharmacological profiles .

Table: Synthetic Routes for 2-Methyl-7H-Pyrrolo[2,3-d]pyrimidin-4-amine

StepReaction TypeDescription
1DesulfurizationConversion of sulfur-containing precursors to amines
2IodinationIntroduction of iodine substituents to enhance reactivity
3CouplingFormation of the final pyrrolo[2,3-d]pyrimidine structure

Case Study: JAK3 Inhibition in Autoimmune Diseases

A study detailed the efficacy of a derivative of 2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine in inhibiting JAK3 in vitro. The results indicated significant reductions in inflammatory markers associated with rheumatoid arthritis and lupus models, suggesting its potential for therapeutic use in these conditions .

Case Study: Antimalarial Activity against PfCDPK4

In another study, several derivatives were synthesized and tested against PfCDPK4. The most promising candidates displayed IC50 values comparable to existing antimalarial drugs, indicating that further development could lead to new treatments for malaria .

Comparison with Similar Compounds

Substituent Variations at the N4-Position

Modifications at the N4-position (amine group) significantly alter electronic properties and binding affinity. Examples include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Findings References
N4-Phenyl derivative (Compound 1) Phenyl C₁₂H₁₁N₅ 225.25 N/A Synthesized via reflux with aniline; TLC Rf: 0.59 (CH₂Cl₂/CH₃OH, 10:1). NMR shows distinct aromatic shifts .
N4-(4-Methoxyphenyl) (Compound 6) 4-Methoxyphenyl C₁₃H₁₃N₄O 241.27 N/A Higher yield (90%) due to electron-donating methoxy group; HRMS confirms purity .
N4-(4-Biphenyl) (Compound 16) Biphenyl C₁₈H₁₅N₄ 287.33 N/A Enhanced π-π stacking potential; ¹H NMR δ 8.32 (s, 1H) indicates planar aromaticity .

Key Trends :

  • Electron-donating groups (e.g., methoxy) improve synthetic yields and solubility .
  • Bulky substituents (e.g., biphenyl) may enhance target selectivity via steric effects .

Modifications at the 5- and 7-Positions

Substitutions at the 5- and 7-positions influence steric bulk and pharmacokinetics:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Biological Activity References
5-Iodo-7-methyl derivative Iodo (C5), Methyl (C7) C₈H₈IN₄ 302.11 Potential kinase inhibitor; CAS: 93366-88-2 .
5-Methyl-6-phenyl derivative Methyl (C5), Phenyl (C6) C₁₃H₁₂N₄ 224.27 Structural analog with similarity score 0.78 .
7-(Cyclopropylmethyl)-5-iodo derivative (10a) Cyclopropylmethyl (C7), Iodo (C5) C₁₀H₁₂IN₄ 316.13 Improved cell permeability; used in PERK inhibition studies .

Key Trends :

  • Halogenation (e.g., iodine) enhances electrophilicity for covalent binding .
  • Alkyl groups (e.g., cyclopropylmethyl) improve metabolic stability .

Antitumor and Kinase-Targeting Derivatives

Substitutions at the 2-amino and 5-phenylethyl positions correlate with antitumor activity:

Compound Name (Example) Substituents Molecular Formula Biological Activity References
7-Benzyl-4-methyl-5-phenylethyl (Compound 12) Benzyl (C7), Methyl (C4), Phenylethyl (C5) C₂₆H₃₀N₄O₄ Antitumor activity; IC₅₀ < 1 µM in leukemia cells. NMR δ 2.54 (s, 3H) confirms methyl .
GSK2606414 (PERK inhibitor) Trifluoromethylphenyl acetyl (C5), Methyl (C7) C₂₃H₂₀F₃N₅O₂ Potent PERK inhibitor (IC₅₀ = 0.3 nM); reduces tumor xenograft growth in vivo .
NIK Inhibitor (12f) Morpholinophenyl, thiazolyl C₂₄H₂₄N₆O₂S Inhibits NF-κB pathway; alleviates psoriasis in murine models .

Key Trends :

  • Bulky aromatic substituents enhance kinase selectivity (e.g., PERK, NIK) .
  • Methoxy and fluorine groups optimize bioavailability and target engagement .

Biological Activity

2-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound belongs to the pyrrolo[2,3-d]pyrimidine family, characterized by a fused pyrrolidine and pyrimidine structure. Its unique substitution pattern contributes to distinct chemical reactivity and biological properties. The molecular formula for 2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is C8H9N5C_8H_9N_5, with a molecular weight of 179.19 g/mol.

1. Antimalarial Properties

Research indicates that derivatives of the pyrrolo[2,3-d]pyrimidine class exhibit potent inhibitory activity against Plasmodium falciparum calcium-dependent protein kinases (CDPKs), which are crucial for malaria parasite survival. A study highlighted that several synthesized compounds showed IC50 values ranging from 0.210 to 0.530 μM against PfCDPK4 and an IC50 of 0.589 μM against PfCDPK1, indicating their potential as therapeutic agents against malaria .

CompoundTarget KinaseIC50 (μM)
Compound APfCDPK40.210
Compound BPfCDPK40.530
Compound CPfCDPK10.589

2. Anticancer Activity

Pyrrolo[2,3-d]pyrimidine derivatives have been investigated for their anticancer properties, with some showing the ability to inhibit the growth of various cancer cell lines. The mechanism involves the inhibition of specific kinases involved in cell proliferation and survival pathways .

In vitro studies demonstrated that certain derivatives can significantly reduce cell viability in cancer models:

Cell LineCompound TestedViability Reduction (%)
MCF-7 (Breast)Compound D70
HeLa (Cervical)Compound E65
A549 (Lung)Compound F75

3. Enzyme Inhibition

The compound exhibits inhibitory effects on various enzymes, particularly kinases involved in critical signaling pathways. This inhibition can lead to altered gene expression and cellular responses .

The biological activity of 2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is primarily attributed to its ability to bind to the active sites of target enzymes, thereby inhibiting their function. Molecular docking studies have shown favorable interactions between this compound and key amino acid residues in the active sites of kinases .

Case Studies

Case Study 1: Inhibition of Malaria Kinases
A series of pyrrolo[2,3-d]pyrimidines were synthesized and tested against PfCDPK4 and PfCDPK1. The study revealed that modifying functional groups at specific positions significantly enhanced inhibitory potency .

Case Study 2: Anticancer Efficacy
In another investigation, derivatives were tested on various cancer cell lines, demonstrating promising results in inhibiting cell growth through kinase inhibition pathways .

Q & A

Q. Troubleshooting steps :

  • Amine nucleophilicity : Use primary amines (e.g., methylamine) instead of bulky aryl amines for higher reactivity.
  • Acid concentration : Adjust HCl catalyst (1–5 drops) to balance protonation and side reactions.
  • Workup optimization : Replace CHCl3_3 with ethyl acetate for polar byproduct removal .

What computational tools are used to predict the bioactivity of 2-methyl-pyrrolo[2,3-d]pyrimidin-4-amine derivatives?

Molecular docking (AutoDock, Glide) and MD simulations predict binding modes and stability. For example:

  • CDPK1 inhibitors : Docking scores correlate with experimental IC50_{50} values, validating the 2-methyl group’s role in ATP-binding pocket interactions .
  • Pharmacophore modeling : Identifies essential hydrogen-bonding motifs (e.g., pyrimidine N1 with kinase catalytic lysine) .

How do substituents at the 7-position affect solubility and pharmacokinetics?

Q. Case study :

  • 7-Benzyl derivatives : Exhibit logP values >3.0, reducing aqueous solubility but improving membrane permeability.
  • 7-H analogs : Lower logP (~1.5) enhances solubility for intravenous formulations.
    Balancing substituents (e.g., hydrophilic groups at C7) optimizes ADMET profiles .

What analytical challenges arise in quantifying trace impurities in synthetic batches?

HPLC-MS with C18 columns and acetonitrile/water gradients resolves:

  • Byproducts : Unreacted 4-chloro precursors (retention time ~8.2 min).
  • Degradation products : Hydrolyzed amines under acidic conditions .

How are isotopic labeling studies applied to metabolic pathway analysis?

¹³C/¹⁵N-labeled analogs track metabolic fate via:

  • HRMS fragmentation : Distinct isotopic patterns identify metabolites (e.g., m/z 149 for dealkylated products in tofacitinib analogs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.